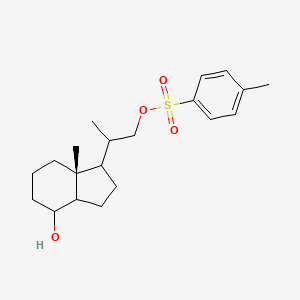

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure It features a hydroxy-substituted octahydro-1H-indenyl group linked to a propyl chain, which is further connected to a 4-methylbenzenesulfonate group

Méthodes De Préparation

The synthesis of (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a general synthetic route might include:

Formation of the Octahydro-1H-indenyl Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the octahydro-1H-indenyl structure.

Introduction of the Hydroxy Group: The hydroxy group is introduced through selective oxidation or hydrolysis reactions.

Attachment of the Propyl Chain: The propyl chain is attached via alkylation reactions, often using reagents like alkyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

Hydroxyl Group Protection

The primary hydroxyl group at position 4 undergoes protection to enable subsequent reactions. Silylation using tert-butyldimethylsilyl (TBDMS) chloride is a key step:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Silylation | TBDMS chloride, imidazole, DMF, RT | (S)-2-((1R,3aR,4S,7aR)-4-((TBDMS)oxy)-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate |

This reaction protects the hydroxyl group, enhancing stability during downstream transformations .

Nitrile Formation

The protected derivative undergoes nucleophilic substitution to introduce a nitrile group:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Cyanidation | KCN, DMSO, 80°C | (R)-3-((1R,3aR,4S,7aR)-4-((TBDMS)oxy)-7a-methyloctahydro-1H-inden-1-yl)butanenitrile |

This step replaces the sulfonate group with a nitrile, enabling further functionalization .

Carboxylic Acid Oxidation

The aldehyde is oxidized to a carboxylic acid using Pinnick oxidation conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | NaClO₂, NaH₂PO₄, H₂O, RT | (R)-3-((1R,3aR,4S,7aR)-4-((TBDMS)oxy)-7a-methyloctahydro-1H-inden-1-yl)butanoic acid |

This reaction highlights the compound’s utility in synthesizing bioactive carboxylic acid derivatives .

Deprotection and Final Product Isolation

The TBDMS group is removed under acidic conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Deprotection | HCl, MeOH, RT | (R)-3-((1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl)butanoic acid |

This step restores the hydroxyl group, yielding the final bioactive compound .

Applications De Recherche Scientifique

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism of action of (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxy group and the sulfonate group play key roles in its reactivity and interactions with other molecules. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or as a modulator of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-chlorobenzenesulfonate: Similar structure but with a chlorobenzene group instead of a methylbenzene group.

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-nitrobenzenesulfonate: Similar structure but with a nitrobenzene group instead of a methylbenzene group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Activité Biologique

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate is a compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of the compound involves several steps:

- Starting Material : The synthesis begins with (1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl alcohol.

- Reagents : Key reagents include p-toluenesulfonyl chloride and 4-dimethylaminopyridine (DMAP).

- Procedure : The reaction is conducted in dry dichloromethane (DCM) under stirring conditions and is quenched with hydrochloric acid after completion. The product is purified through column chromatography to yield the sulfonate derivative as a white crystalline solid with an overall yield of 84% .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Pharmacological Properties

This compound has been noted for its central nervous system (CNS) activity. It demonstrates potential in modulating neurotransmitter systems, particularly through its interaction with glutamate receptors.

| Property | Value |

|---|---|

| Molecular Formula | C19H27O4S |

| Molecular Weight | 351.48 g/mol |

| IC50 (GRM5 receptor) | 30 nM |

Research indicates that the compound may act as an antagonist at certain glutamate receptors, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). This interaction suggests potential therapeutic applications in conditions such as anxiety and mood disorders .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical settings:

- Clinical Trials : A phase II trial assessed the effect of this compound on cocaine use disorder. Results indicated a reduction in cravings and use among participants treated with the compound compared to placebo .

- Adverse Effects : Common adverse effects reported include dizziness and fatigue. The incidence rates were higher in treated groups compared to placebo, suggesting a need for careful monitoring during treatment .

- Meta-analysis : A meta-analysis combining various studies showed a significant improvement in symptoms associated with levodopa-induced dyskinesias when treated with this compound. The pooled mean difference in mAIMS scores favored the treatment group over placebo .

Propriétés

Formule moléculaire |

C20H30O4S |

|---|---|

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

2-[(7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15?,17?,18?,19?,20-/m1/s1 |

Clé InChI |

CZKSQENRQZPNOS-ZTRUPYCCSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3[C@@]2(CCCC3O)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.